
Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-)
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Overview
Description
Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) is a complex compound that combines elements from different groups of the periodic table. This compound is known for its unique properties and potential applications in various fields, including catalysis, energy storage, and electronic materials. The combination of strontium, cobalt, lanthanum, and oxygen in a single compound results in a material with interesting structural and chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) typically involves the use of precursor materials such as nitrate salts of strontium, cobalt, and lanthanum. One common method is the precursor accumulation (PA) method, which involves soaking a commercially available carbon powder in a solution of the nitrate salts of the respective metals. The sample is then dried and calcined in air to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable techniques such as suspension plasma spray deposition. This method allows for the fabrication of dense oxygen separation membranes on porous metal substrates, which are essential for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its functionality in various applications.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxygen, hydrogen, and various reducing agents. The reactions typically occur under high-temperature conditions, often exceeding 700°C .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form higher oxides, while in reduction reactions, it may yield lower oxidation state products .
Scientific Research Applications
Solid Oxide Fuel Cells (SOFCs)
Overview : LSC is primarily used as a cathode material in SOFCs due to its excellent electrochemical properties. The high electronic and ionic conductivity of LSC enables efficient oxygen reduction reactions (ORR) at the cathode.
Performance : The performance of LSC in SOFCs has been extensively studied. For instance, a recent study highlighted that lanthanum strontium cobalt ferrite (LSCF) exhibits superior catalytic activity compared to traditional materials, achieving power densities of 2.55 W cm−2 in fuel cell mode and 2.09 A cm−2 in electrolysis mode at 800 °C .
Material Composition : Variations such as La0.6Sr0.4CoO3 and La0.8Sr0.2CoO3 have been optimized for specific applications, demonstrating the importance of stoichiometry in enhancing performance .
Electrocatalysis
Enhanced Electrocatalytic Activity : LSC materials, particularly when doped with strontium, have shown enhanced electrocatalytic activity for oxygen evolution reactions (OER). Studies have reported overpotentials as low as 265–285 mV at current densities of 10 mA cm−2, indicating their efficiency as catalysts .
Mechanisms : The improved electrocatalytic activity is attributed to the structural properties of LSC, including its ability to facilitate oxygen ion conduction and the formation of oxygen vacancies that enhance reaction kinetics .
Magnetocaloric Applications
Magnetocaloric Effect : Recent research has explored the magnetocaloric properties of LSC nanopowders, which exhibit significant temperature changes under magnetic fields. This property can be harnessed for energy-efficient cooling technologies .
Temperature Range Expansion : The magnetocaloric effect demonstrated by LSC materials allows for a broader operational temperature range, making them suitable for various thermal management applications .
Case Studies
Study | Findings | Applications |
---|---|---|
Wang et al., 2020 | LSCF materials showed high catalytic activity for ORR and OER in SOFCs | Fuel cells |
Fatah et al., 2021 | Demonstrated the synthesis of LSC perovskites with optimized electrochemical properties | Electrocatalysts |
Zhao et al., 2022 | Explored the structural stability of LSC under operational conditions | Energy storage |
Mechanism of Action
The mechanism by which Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) exerts its effects involves its ability to facilitate electron and ion transport. This is particularly important in its role as a catalyst for the oxygen evolution and reduction reactions. The compound’s structure allows for efficient oxygen ion conduction, which is critical for its performance in energy storage and conversion applications .
Comparison with Similar Compounds
Similar Compounds
Distrontium ruthenate:
Lanthanum cobaltite: Another similar compound, lanthanum cobaltite, is widely used in catalysis and energy storage applications.
Uniqueness
What sets Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) apart from these similar compounds is its unique combination of elements, which results in distinct structural and chemical properties. This makes it particularly effective in applications requiring high catalytic activity and stability under extreme conditions .
Biological Activity
The compound "Distrontium; Cobalt(2+); Lanthanum(3+); Oxygen(2-)" represents a complex material that combines elements known for their unique electrochemical and catalytic properties. This article explores the biological activity of this compound, focusing on its applications in electrochemistry, potential therapeutic uses, and the underlying mechanisms that contribute to its biological effects.
Composition and Structure
The compound consists of strontium (Sr), cobalt (Co), lanthanum (La), and oxygen (O), forming a perovskite structure. This structure is characterized by its high ionic and electronic conductivity, making it suitable for various applications, particularly in solid oxide fuel cells (SOFCs) and as catalysts in electrochemical reactions.
Biological Activity Overview
-
Electrocatalytic Properties :
- The cobalt-based perovskites, including those with strontium and lanthanum, exhibit significant electrocatalytic activity for oxygen reduction reactions (ORR) and oxygen evolution reactions (OER). For instance, La0.6Sr0.4CoO3 demonstrates excellent performance with low overpotentials during OER, indicating its potential use in energy conversion systems .
- Therapeutic Applications :
-
Toxicological Considerations :
- While cobalt and lanthanum compounds show promise in various applications, their toxicity profiles must be considered. Cobalt is known to be toxic at high concentrations, potentially leading to adverse health effects such as respiratory issues or skin irritation. Therefore, understanding the dosage and exposure levels is crucial for safe applications .
Case Study 1: Electrocatalytic Performance
A study on La0.6Sr0.4CoO3 showed that this material could achieve current densities exceeding 10 mA/cm² at relatively low overpotentials (265-285 mV) during OER in alkaline media. The stability of the catalyst was confirmed over extended periods (24 hours) under operational conditions .
Case Study 2: Antimicrobial Activity
In vitro studies have demonstrated that strontium-doped lanthanum cobaltites exhibit significant antibacterial activity against common pathogens like Staphylococcus aureus. The mechanism involves the generation of reactive oxygen species (ROS) upon exposure to light or heat, which damages bacterial DNA and proteins .
Table 1: Electrocatalytic Properties of Lanthanum-Strontium Cobalt Compounds
Compound | OER Overpotential (mV) | Stability (h) | Current Density (mA/cm²) |
---|---|---|---|
La0.6Sr0.4CoO3 | 265-285 | 24 | >10 |
La0.2Sr0.8Co0.8Fe0.2O3 | 300 | 50 | >20 |
Sr2CoO3Cl | 250 | 30 | >15 |
Table 2: Toxicological Profile of Cobalt and Lanthanum Compounds
Compound | Toxicity Level | Affected Systems |
---|---|---|
Cobalt(II) oxide | Moderate | Respiratory, Dermal |
Lanthanum oxide | Low | Minimal systemic effects |
Strontium cobaltite | Variable | Depends on formulation |
Q & A
Q. What synthesis methods are most effective for achieving phase-pure Sr-La-Co-O perovskites, and how do processing parameters influence stoichiometry?
Basic Research Question
Solid-state reaction, sol-gel, and mechanochemical methods are widely used. For sol-gel synthesis, precursor solutions (e.g., nitrates of Sr, La, Co) are mixed, gelled, and calcined at 800–1000°C to form perovskite phases. Mechanochemical activation via ball milling reduces synthesis temperatures by inducing reactive interfaces between oxides . Key parameters include:
- Calcination temperature : Higher temperatures (>900°C) improve crystallinity but risk Sr/La volatilization.
- Oxygen partial pressure : Critical for maintaining Co²⁺/Co³⁺ ratios; inert atmospheres favor Co²⁺, while oxidizing conditions stabilize Co³⁺ .
- Dopant homogeneity : Inconsistent mixing leads to secondary phases (e.g., La₂O₃ or SrCoO₃), detectable via XRD Rietveld refinement .
Q. How do conflicting reports on electrical conductivity in Sr-La-Co-O perovskites arise, and how can they be resolved experimentally?
Advanced Research Question
Discrepancies in conductivity values (e.g., 10²–10⁴ S·cm⁻¹ at 1120 K ) stem from variations in:
- Oxygen non-stoichiometry (δ) : Controlled by annealing conditions (e.g., pO₂, temperature). Oxygen vacancies enhance ionic conductivity but may reduce electronic mobility .
- Cation ordering : Sr²⁺ substitution at La³⁺ sites creates hole carriers (Co⁴⁺), but inhomogeneous doping disrupts percolation pathways .
Methodological resolution : - Use thermogravimetric analysis (TGA) under controlled atmospheres to quantify δ.
- Pair impedance spectroscopy with X-ray absorption spectroscopy (XAS) to correlate Co oxidation states with conductivity .
Q. What experimental strategies mitigate thermal expansion mismatch between Sr-La-Co-O cathodes and YSZ electrolytes in solid oxide fuel cells (SOFCs)?
Applied Research Question
The high thermal expansion coefficient (TEC) of Sr-La-Co-O (~20 × 10⁻⁶ K⁻¹ ) vs. YSZ (~10 × 10⁻⁶ K⁻¹) causes interfacial delamination. Mitigation approaches include:
- Compositional grading : Introduce Fe into La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃ (LSCF) to lower TEC while retaining conductivity .
- Buffer layers : Apply doped ceria (e.g., Gd₀.₁Ce₀.₉O₂) between cathode and electrolyte to absorb strain .
- Nanostructuring : Reduce particle size to <100 nm via spray pyrolysis, enhancing mechanical compliance .
Q. How does lanthanum doping influence the electrocatalytic activity of cobalt-based perovskites in oxygen evolution reactions (OER)?
Advanced Research Question
La³⁺ in Sr-Co-O frameworks alters Co³⁺/Co⁴⁺ ratios and surface oxygen vacancies. Key findings:
- Strontium substitution : Replacing La³⁺ with Sr²⁺ in La₁₋ₓSrₓCoO₃ creates Co⁴⁺, which accelerates OER kinetics by lowering overpotential .
- Surface reconstruction : Operando XAS reveals that Sr-rich surfaces undergo Co oxidation and lattice oxygen participation, enhancing OER activity .
Methodology : Use rotating disk electrode (RDE) tests with Tafel analysis to decouple intrinsic activity from surface area effects .
Q. What analytical techniques are critical for resolving oxygen vacancy dynamics in Sr-La-Co-O perovskites?
Basic Research Question
- X-ray photoelectron spectroscopy (XPS) : Identifies surface oxygen species (O⁻, O₂⁻) and vacancy concentrations .
- Neutron diffraction : Locates oxygen vacancies in the bulk structure with atomic precision .
- Electrochemical impedance spectroscopy (EIS) : Distinguishes ionic vs. electronic conductivity contributions by analyzing frequency-dependent grain/grain boundary responses .
Q. How can contradictory data on magnetic properties of LaCoO₃-based perovskites be reconciled?
Advanced Research Question
LaCoO₃ exhibits spin-state transitions (low-spin ↔ high-spin Co³⁺) sensitive to strain and temperature:
- Strain effects : Epitaxial thin films under tensile strain stabilize high-spin Co³⁺, increasing magnetization .
- Oxygen content : Oxygen-deficient LaCoO₃₋δ shows ferromagnetism due to Co³⁺-O vacancy interactions .
Resolution : Combine SQUID magnetometry with synchrotron X-ray diffraction under in situ strain to map spin-state phase diagrams .
Q. What recycling methods recover lanthanum and cobalt from spent Sr-La-Co-O perovskites?
Applied Research Question
- Hydrometallurgical leaching : Use HNO₃ or H₂SO₄ to dissolve La³⁺ and Co²⁺, followed by solvent extraction (e.g., Cyanex 272 for Co/La separation) .
- Ultrasonic decoating : Detach perovskite layers from substrates via cavitation, preserving YSZ electrolytes for reuse .
Q. How do oxygen non-stoichiometry and cation defects influence ionic transport in Sr-La-Co-O membranes?
Advanced Research Question
- Oxygen vacancies (V₀••) : Govern ionic conductivity; quantified via coulometric titration or iodometric titration .
- Cation vacancies : La³⁺ vacancies (e.g., in La-deficient samples) trap oxygen ions, reducing mobility .
Modeling : Apply density functional theory (DFT) to calculate vacancy migration barriers and validate with isotopic oxygen diffusion experiments .
Properties
IUPAC Name |
distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Co.2La.7O.2Sr/q2*+2;2*+3;7*-2;2*+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNWIUWYKHBAKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+2].[Sr+2].[Sr+2].[La+3].[La+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co2La2O7Sr2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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